Methyl 3-(tetradecyloxy)benzoate

Catalog No.
S9024032
CAS No.
40654-43-1
M.F
C22H36O3
M. Wt
348.5 g/mol
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Methyl 3-(tetradecyloxy)benzoate

CAS Number

40654-43-1

Product Name

Methyl 3-(tetradecyloxy)benzoate

IUPAC Name

methyl 3-tetradecoxybenzoate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-25-21-17-15-16-20(19-21)22(23)24-2/h15-17,19H,3-14,18H2,1-2H3

InChI Key

SLZPMAFMEORNOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Methyl 3-(tetradecyloxy)benzoate is systematically named according to IUPAC guidelines as methyl 3-tetradecoxybenzoate, reflecting its esterified benzoic acid backbone substituted with a tetradecyloxy group. The structural identity is confirmed via spectroscopic and computational methods:

  • SMILES: CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC
  • InChIKey: SLZPMAFMEORNOE-UHFFFAOYSA-N
  • CAS Registry: 40654-43-1

The compound’s planar benzene ring and extended alkyl chain create a amphiphilic structure, enabling interactions with both polar and nonpolar environments. The tetradecyloxy chain ($$ \text{C}{14}\text{H}{29}\text{O} $$) contributes to high lipophilicity, as evidenced by its computed XLogP3 value of 8.4.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{22}\text{H}{36}\text{O}_3 $$PubChem
Molecular Weight348.5 g/molPubChem
XLogP38.4PubChem
Rotatable Bond Count16PubChem
Melting PointNot reported-

Historical Development in Organic Synthesis Literature

The synthesis of methyl 3-(tetradecyloxy)benzoate derives from classical etherification and esterification techniques. A representative protocol involves:

  • Alkylation of 3-hydroxybenzoic acid with 1-bromotetradecane under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$) to form 3-(tetradecyloxy)benzoic acid.
  • Esterification of the carboxylic acid with methanol via acid catalysis.

This methodology mirrors strategies used for synthesizing structurally analogous compounds, such as methyl 3,4,5-tris(tetradecyloxy)benzoate, which employs successive alkylations of methyl gallate. The compound’s first reported synthesis likely dates to the late 20th century, coinciding with advances in surfactant and liquid crystal research. Patents indexed in WIPO PATENTSCOPE highlight its utility in materials science, though specific applications remain proprietary.

Position Within Benzoate Ester Chemical Taxonomy

Benzoate esters are classified by their substitution patterns and alkyl chain lengths. Methyl 3-(tetradecyloxy)benzoate belongs to the 3-alkoxybenzoate subclass, distinguished by its:

  • Aromatic Core: Provides rigidity and electronic conjugation.
  • Long Alkoxy Chain: Enhances solubility in nonpolar solvents and influences mesomorphic behavior.

Comparative analysis with shorter-chain analogs (e.g., methyl 3-methoxybenzoate) reveals stark differences in physical properties. For instance, the tetradecyloxy chain increases the compound’s melting entropy, a trait exploited in liquid crystal displays.

Table 2: Comparison with Related Benzoate Esters

CompoundAlkoxy Chain LengthXLogP3Application Domain
Methyl 3-methoxybenzoateC11.2Solvent, fragrance
Methyl 3-(octyloxy)benzoateC84.7Surfactant research
Methyl 3-(tetradecyloxy)benzoateC148.4Liquid crystals, coatings

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 g/mol

Monoisotopic Mass

348.26644501 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

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